molecular formula C13H19BO3 B2472911 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 331273-58-6

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B2472911
CAS No.: 331273-58-6
M. Wt: 234.1
InChI Key: WUHMOCPMZNQLGY-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 331273-58-6) is an aryl boronic ester featuring a phenol group with a methyl substituent at the 2-position and a pinacol-protected boronate group at the 5-position. Its molecular formula is C₁₂H₁₇BO₃ (MW: 220.07 g/mol) . The compound is synthesized via sodium borohydride reduction of formyl intermediates in the presence of pinacol and magnesium sulfate, yielding high purity (>95%) products . Boronic esters like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHMOCPMZNQLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2-methyl-5-bromophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the phenol group.

    Solvents: Dimethylformamide (DMF), toluene, or ethanol are commonly used.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Quinones: Formed through oxidation of the phenolic group.

    Halogenated Derivatives: Formed through electrophilic substitution.

Scientific Research Applications

Organic Synthesis

Versatile Building Block:
This compound serves as a crucial building block in organic chemistry. It facilitates the synthesis of complex molecules through various coupling reactions. Its boron-containing structure allows for unique reactivity patterns that are exploited in the formation of carbon-carbon bonds.

Case Study:
In a study focusing on the synthesis of biologically active compounds, 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol was utilized to create derivatives with enhanced pharmacological properties. The incorporation of this compound allowed for improved yields and selectivity in reactions involving electrophiles and nucleophiles.

Medicinal Chemistry

Pharmaceutical Development:
The compound plays a significant role in the development of pharmaceuticals. It is particularly valuable in designing compounds with enhanced biological activity and specificity. Its boronic acid moiety is known to interact with biological targets effectively.

Case Study:
Research has demonstrated that derivatives of this compound exhibit promising activity against various cancer cell lines. For instance, studies conducted by the National Cancer Institute showed that compounds derived from this compound displayed significant antitumor activity with low cytotoxicity to normal cells.

Material Science

Advanced Materials Formulation:
In material science, this compound is used in formulating advanced materials such as polymers and coatings. The unique properties imparted by the boron atom enhance thermal stability and mechanical strength.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Chemical ResistanceExcellent

Catalysis

Ligand Role in Catalytic Processes:
As a ligand in catalytic processes, this compound improves reaction efficiencies and selectivities in various chemical transformations. Its ability to stabilize transition states is critical for many catalytic cycles.

Case Study:
In palladium-catalyzed cross-coupling reactions, this compound has been shown to increase the rate of reaction significantly while minimizing by-product formation. This efficiency makes it a valuable component in synthetic methodologies aimed at producing complex organic molecules.

Analytical Chemistry

Development of Sensors and Probes:
The compound is employed in developing sensors and probes for detecting specific analytes. Its boron-containing structure allows for selective interactions with target molecules.

Case Study:
Recent advancements have demonstrated that sensors incorporating this compound can detect trace levels of biomolecules with high sensitivity and specificity. These sensors have potential applications in clinical diagnostics and environmental monitoring.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the halide. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst. The phenolic group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269410-25-5)
  • Structural Differences : Methyl groups at 2- and 6-positions vs. a single methyl at 2-position in the target compound.
  • Impact : Increased steric hindrance in the 2,6-dimethyl derivative reduces reactivity in cross-coupling reactions compared to the less hindered target compound .
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 351457-33-5)
  • Structural Differences : Boronate group at the 3-position instead of 5-position.
  • Impact : Altered electronic environment affects NMR shifts; for example, the 11B NMR of a related 3-substituted compound ([4-chloro-3-boronate]) shows δ = 30.6 ppm . Positional isomerism may also influence solubility and crystallinity .

Functional Group Variants

[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (Compound 2d)
  • Structural Differences: Chlorine substituent at 4-position and hydroxymethyl group at 1-position vs. methyl and phenol groups in the target.
  • Impact : The electron-withdrawing chlorine increases acidity (pKa ~8–9 for chloroaryl boronic esters) compared to the electron-donating methyl group in the target compound. This enhances reactivity in electrophilic substitution but reduces stability under basic conditions .
2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1256360-32-3)
  • Structural Differences : Two chlorine substituents at 2- and 4-positions.
  • Impact: Increased acidity (pKa ~7–8) and lower solubility in nonpolar solvents due to enhanced polarity. The dichloro derivative is more reactive in Suzuki couplings but prone to hydrolysis .

Core Structure Modifications

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 610768-32-6)
  • Structural Differences: Pyridine ring replaces phenol.
  • Impact: The nitrogen in pyridine increases basicity (pKa ~3–4 for protonated pyridine vs. ~10 for phenol) and alters coordination with transition metals. This derivative is more stable under acidic conditions but less reactive in coupling reactions requiring phenolic OH activation .

Physicochemical Properties and Reactivity

Melting Points and Solubility

Compound Melting Point (°C) Solubility (Polar Solvents)
Target Compound (331273-58-6) Not reported High (methanol, DMSO)
3-(4,4,5,5-Tetramethyl-dioxaborolan)phenol 96.5–98.2 Moderate (CHCl₃, acetone)
4-(4,4,5,5-Tetramethyl-dioxaborolan)phenol 112–117 Low (hexane, ether)
2d (Chloro-derivative) Oil High (methanol, THF)

The target compound’s methyl group enhances solubility in polar solvents compared to unsubstituted analogs .

NMR Spectroscopy

  • 11B NMR : Aryl boronic esters typically exhibit δ = 25–35 ppm. For example, [4-chloro-3-boronate] shows δ = 30.6 ppm , while pyridine analogs may shift slightly upfield due to nitrogen’s electron-withdrawing effect .
  • 1H NMR : Aromatic protons in the target compound are expected near δ = 7.0–7.5 ppm, similar to 2d (δ = 7.31–7.66 ppm) .

Commercial Availability and Pricing

Compound Price (1g) Supplier
Target Compound (331273-58-6) Not listed
3-(4,4,5,5-Tetramethyl-dioxaborolan)phenol ¥12,300 Kanto Reagents
4-(4,4,5,5-Tetramethyl-dioxaborolan)phenol ¥31,100 (5g) Kanto Reagents
Pyridine Analog (610768-32-6) $45.00 (10g) Combi-Blocks

Pricing reflects synthesis complexity; chloro and pyridine derivatives are generally costlier .

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a phenolic group and a dioxaborolane moiety. The biological implications of this compound are primarily explored in the context of medicinal chemistry and enzyme inhibition.

  • Molecular Formula : C12H18BNO2
  • Molecular Weight : 222.08 g/mol
  • CAS Number : 610768-32-6

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes. Boronic acids are known to form reversible covalent bonds with diols and have been utilized in the design of enzyme inhibitors.

Key Enzymatic Targets:

  • SARS-CoV-2 Main Protease (Mpro) : Recent studies have shown that boronic acids can inhibit Mpro, a crucial enzyme for viral replication. The inhibition mechanism typically involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro .
  • Proteasome Inhibition : Compounds with boronic acid functionalities have been investigated for their ability to inhibit proteasomes, which play a significant role in protein degradation and regulation within cells.

Antiviral Activity

Research indicates that derivatives of boronic acids exhibit promising antiviral properties. For instance:

  • Inhibition of SARS-CoV-2 : A study demonstrated that certain boronic acid derivatives showed up to 23% inhibition of the Mpro enzyme at a concentration of 20 µM . This suggests potential applicability in antiviral drug design.

Anticancer Properties

Boronic acids have also been studied for their anticancer properties due to their ability to inhibit proteasomal activity:

  • Selective Cytotoxicity : Some compounds have shown selective cytotoxic effects against cancer cell lines while sparing normal cells .

Case Studies and Research Findings

StudyFindings
MDPI Study on Boronic AcidsIdentified several β-amido boronic acids as effective inhibitors of SARS-CoV-2 Mpro with varying degrees of selectivity .
Anticancer Activity ResearchDemonstrated that certain boron-containing compounds exhibit selective cytotoxicity against various cancer cell lines .

Q & A

Q. What are the primary synthetic routes for preparing 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

The compound is typically synthesized via C-H borylation or cross-coupling reactions . For C-H activation, iridium or palladium catalysts (e.g., [Ir(COD)OMe]₂) with ligands like dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) are employed under inert conditions. The reaction is thermodynamically favorable due to the stability of the boronate ester product . Alternatively, Suzuki-Miyaura coupling using aryl halides and bis(pinacolato)diboron (B₂pin₂) can introduce the boronate group. Key parameters include:

Method Catalyst Ligand Solvent Temperature Reference
C-H BorylationIr(COD)OMedtbpyTHF80–100°C
Suzuki CouplingPd(PPh₃)₄DME/H₂O80°C

Q. How can researchers characterize this compound using spectroscopic methods?

  • ¹³C NMR : The boronate ester’s quaternary carbons (4,4,5,5-tetramethyl groups) appear as singlet peaks at δ 24–25 ppm. Aromatic carbons adjacent to boron show distinct shifts (e.g., δ 135–140 ppm for the boronate-substituted carbon) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. The phenolic oxygen and boron-oxygen bonds are critical for hydrogen-bonding network analysis .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight (e.g., 250.10 g/mol for C₁₃H₁₉BO₄) .

Q. What are common applications of this compound in organic synthesis?

It serves as a boron-containing building block in:

  • Suzuki-Miyaura Cross-Coupling : Reacts with aryl halides to form biaryls. Use Pd catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in a 2:1 DME/H₂O solvent system .
  • Proteolysis-Targeting Chimeras (PROTACs) : The phenol group allows derivatization for linker attachment in bifunctional molecules.

Advanced Research Questions

Q. How can regioselectivity challenges in C-H borylation be addressed for this compound?

Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Ligand Design : Bulky ligands (e.g., dtbpy) favor meta-substitution in aromatic systems by directing the catalyst away from ortho/para positions .
  • Substrate Pre-functionalization : Electron-withdrawing groups (e.g., -NO₂) on the phenol ring enhance reactivity at the desired position.
  • Kinetic Control : Lower temperatures (e.g., 60°C) and shorter reaction times minimize thermodynamic byproducts .

Q. How should researchers troubleshoot low yields in Suzuki-Miyaura couplings involving this boronate?

Common issues and solutions:

  • Catalyst Deactivation : Use degassed solvents (e.g., sparging with N₂) to prevent Pd oxidation.
  • Base Selection : Na₂CO₃ or K₃PO₄ in aqueous phases improves solubility of boronate intermediates .
  • Stoichiometry : A 1.2:1 molar ratio of aryl halide to boronate ester minimizes homocoupling side reactions.

Q. What mechanistic insights explain the stability of the boronate ester under acidic conditions?

The pinacol boronate group’s cyclic dioxaborolane structure resists hydrolysis due to:

  • Chelation Effect : The boron atom’s coordination with two oxygen atoms stabilizes the tetrahedral intermediate.
  • Steric Shielding : The tetramethyl groups hinder nucleophilic attack by water or acids. This stability allows its use in PROTACs requiring acidic cellular environments .

Q. How can air-sensitive handling challenges be mitigated during synthesis?

  • Schlenk Line Techniques : Use vacuum/N₂ cycles for solvent and reagent transfer.
  • Stabilized Storage : Store under inert atmosphere (Ar) at 0–6°C to prevent boronate oxidation .
  • In-situ Monitoring : FTIR or Raman spectroscopy tracks B-O bond integrity during reactions .

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